2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
CAS No.: 77820-32-7
Cat. No.: VC20757306
Molecular Formula: C10H10Br2O3
Molecular Weight: 337.99 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77820-32-7 |
---|---|
Molecular Formula | C10H10Br2O3 |
Molecular Weight | 337.99 g/mol |
IUPAC Name | 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) |
Standard InChI Key | MWJORQFVICKTJV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br |
Canonical SMILES | COC1=CC=C(C=C1)C(C(C(=O)O)Br)Br |
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid is a dibrominated derivative of cinnamic acid characterized by the presence of bromine and methoxy functional groups. It has garnered attention in various fields, including medicinal chemistry, agriculture, and material science, due to its potential biological activities and chemical properties.
Structural Representation
The chemical structure can be represented as follows:
textO || Br--C--C--COOH | C \ C--O--C / C
Antimicrobial Activity
The compound has also been explored for its antimicrobial potential:
-
Broad-Spectrum Activity: It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Fungal Inhibition: Certain derivatives of this compound have shown efficacy against drug-resistant fungal strains such as Candida species .
Agrochemical Potential
Due to its structural features, this compound is being investigated for use as an agrochemical:
-
Herbicidal Activity: It has been noted for its ability to disrupt plant growth processes by interfering with hormonal pathways critical for development.
Material Science Applications
The unique chemical properties of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid make it suitable for applications in material science:
-
Polymerization Initiators: The dibromo structure can serve as an initiator for radical polymerization processes, leading to the development of novel polymeric materials with tailored properties.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
-
Absorption and Distribution: Following oral administration in animal models, rapid metabolism occurs with wide tissue distribution, particularly affecting the kidneys and liver.
-
Metabolic Pathways: The compound is metabolized into various conjugates that may enhance its bioavailability and therapeutic effects.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Notable Activities |
---|---|---|---|
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | C | ||
H | |||
Br | |||
O | |||
337.99 g/mol | Anticancer, Antimicrobial | ||
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid | C | ||
H | |||
Br | |||
O | |||
Similar | Similar biological activities | ||
2,3-Dibromo-3-(phenyl)propanoic acid | C | ||
H | |||
Br | |||
O | |||
Slightly lower | Limited bioactivity compared to methoxy derivatives |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume